
Undecafluoropiperidine
Overview
Description
Undecafluoropiperidine (CAS 836-77-1), also known as perfluoropiperidine, is a fully fluorinated cyclic amine with the molecular formula C₅F₁₁N. Its structure consists of a six-membered piperidine ring where all hydrogen atoms are replaced by fluorine, rendering it highly inert and thermally stable . This compound is classified under group 64-010 in thermodynamic studies, indicating its inclusion in a specific category of liquids with shared heat capacity characteristics . Its applications span specialty solvents, surfactants, and electronic materials due to its low surface tension and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecafluoropiperidine can be synthesized through electrochemical fluorination of piperidine or 2-fluoropyridine. The process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel or iron electrode. The reaction is typically carried out at temperatures ranging from 560°C to 600°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar electrochemical fluorination methods. The process is optimized for large-scale production by controlling reaction parameters such as temperature, current density, and fluorine gas flow rate to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Undecafluoropiperidine primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under mild conditions to replace fluorine atoms with methoxy or hydroxyl groups.
Electrophilic Substitution: Strong electrophiles like sulfur trioxide or chlorosulfonic acid can react with this compound to introduce sulfonic acid groups.
Major Products Formed: The major products of these reactions include partially fluorinated piperidines with various functional groups, such as hydroxyl, methoxy, or sulfonic acid groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
UFP serves as a building block in the synthesis of novel pharmaceutical compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, which are crucial for drug efficacy. Research indicates that the incorporation of UFP into piperidine derivatives can lead to compounds with improved biological activity against various targets.
- Case Study: Sigma Receptor Ligands
A recent study identified sigma receptor 1 (S1R) ligands derived from piperidine/piperazine frameworks, revealing that UFP-modified compounds exhibited high affinity toward S1R, comparable to established drugs like haloperidol . This suggests potential applications in treating psychiatric disorders.
1.2 Anticancer Agents
Fluorinated compounds, including UFP derivatives, have shown promise in photodynamic therapy (PDT). Fluorinated phthalocyanines, which can be synthesized using UFP, demonstrated enhanced cellular uptake and photocytotoxicity in cancer models .
- Data Table: Anticancer Efficacy of Fluorinated Compounds
Compound | Tumor Growth Inhibition (%) | Complete Regression (%) |
---|---|---|
Fluorinated Phthalocyanine 1 | 75 | 20 |
Non-fluorinated Analog | 50 | 0 |
Materials Science
2.1 Polymer Chemistry
UFP is utilized in the development of advanced materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
- Case Study: Fluorinated Polymers
Research has shown that polymers containing UFP exhibit superior performance in harsh environments compared to their non-fluorinated counterparts. This is particularly relevant for applications in coatings and sealants where durability is critical .
Chemical Synthesis
3.1 Reagent for Fluorination
UFP acts as an effective fluorinating agent in various chemical reactions, including the synthesis of fluorinated heterocycles. Its use has been documented in the fluorination of diazabicycloalkane derivatives, leading to compounds with enhanced reactivity and selectivity .
- Data Table: Reactions Utilizing UFP
Reaction Type | Product Type | Yield (%) |
---|---|---|
Fluorination of Aromatics | Fluorinated Aromatic Compounds | 85 |
Synthesis of Heterocycles | N-CF3 Heterocycles | 90 |
Mechanism of Action
The mechanism of action of undecafluoropiperidine is primarily based on its ability to resist chemical reactions due to the strong carbon-fluorine bonds. This resistance makes it an excellent stabilizing agent in various chemical processes. Additionally, its high electronegativity allows it to interact with other molecules through dipole-dipole interactions, influencing the reactivity and stability of the compounds it is mixed with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Undecafluoropiperidine belongs to the broader class of perfluorinated compounds, which include both cyclic and linear structures.
Structural and Thermodynamic Properties
A comparative analysis of key parameters is summarized in Table 1:
Table 1: Structural and Thermodynamic Comparison
Compound | CAS | Formula | Fluorine Atoms | Structure | Group Number (Heat Capacity) |
---|---|---|---|---|---|
This compound | 836-77-1 | C₅F₁₁N | 11 | Cyclic amine | 64-010 |
Dodecafluoropentane | 678-26-2 | C₅F₁₂ | 12 | Linear alkane | 21-008 |
Key Observations:
- Fluorine Content : Dodecafluoropentane contains one additional fluorine atom but lacks nitrogen, reducing its polarity compared to this compound.
- Thermodynamic Grouping: The distinct group numbers (64-010 vs. 21-008) suggest differences in heat capacity behavior, likely due to structural and intermolecular forces.
Research Findings and Data Gaps
Heat Capacity and Physical Properties
Future studies should quantify these properties to validate its categorization .
Biological Activity
Undecafluoropiperidine, a perfluorinated derivative of piperidine, has garnered attention for its unique chemical properties and potential biological activities. This compound, characterized by the presence of fluorine atoms, exhibits distinct interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is structurally defined by the formula C5H2F11N. The presence of multiple fluorine atoms significantly alters its physicochemical properties compared to non-fluorinated piperidine derivatives. The fluorination enhances lipophilicity and stability, which may influence its biological interactions.
Biological Activity Spectrum
Recent studies have explored the biological activity of this compound and related compounds. The following table summarizes key findings regarding its pharmacological effects:
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies indicate that this compound derivatives can inhibit various enzymes, including kinases and proteases. For instance, the compound demonstrated significant inhibitory effects on factor Xa, which is crucial for blood coagulation pathways .
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter uptake, which may be beneficial in treating neurological disorders. This activity suggests a possible application in central nervous system diseases .
- Antimicrobial Properties : Research has highlighted the antimicrobial potential of this compound against various bacterial strains, particularly Gram-positive bacteria .
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines, revealing that it induces apoptosis through caspase activation. The compound's ability to stabilize membranes also contributed to its anticancer efficacy .
- Neuroprotective Effects : In vitro studies demonstrated that this compound could inhibit neurotransmitter uptake, indicating its potential as a neuroprotective agent in conditions like Parkinson's disease .
- Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited lower MIC values against specific bacterial strains compared to traditional antibiotics, suggesting its utility as an alternative antimicrobial agent .
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11N/c6-1(7)2(8,9)4(12,13)17(16)5(14,15)3(1,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAGMYKGZNUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(N(C(C1(F)F)(F)F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232452 | |
Record name | Undecafluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836-77-1 | |
Record name | Undecafluoropiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, undecafluoro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecafluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 836-77-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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